3-Chloro-4-fluorobenzonitrile

Catalog No.
S774759
CAS No.
117482-84-5
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorobenzonitrile

CAS Number

117482-84-5

Product Name

3-Chloro-4-fluorobenzonitrile

IUPAC Name

3-chloro-4-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H

InChI Key

VAHXXQJJZKBZDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)F

Organic Synthesis:

3-Chloro-4-fluorobenzonitrile serves as a valuable building block in organic synthesis due to the presence of both a reactive halogen (chlorine) and a nitrile functional group. The chlorine atom can be readily substituted through various nucleophilic substitution reactions, allowing the introduction of diverse functionalities onto the aromatic ring. Additionally, the nitrile group can be further transformed into other valuable functionalities, like amides, amines, or carboxylic acids, through various chemical transformations. This versatility makes 3-Chloro-4-fluorobenzonitrile a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and advanced materials [, ].

Medicinal Chemistry:

The unique combination of functionalities in 3-Chloro-4-fluorobenzonitrile has attracted interest in medicinal chemistry research. The presence of the fluorine atom can enhance the binding affinity of the molecule to biological targets, while the chlorine atom can contribute to favorable pharmacokinetic properties. As a result, 3-Chloro-4-fluorobenzonitrile has been explored as a potential scaffold for developing new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

Material Science:

3-Chloro-4-fluorobenzonitrile has also found applications in material science research. The molecule exhibits interesting liquid crystalline properties, making it a potential candidate for developing new functional materials like liquid crystals for display technologies and organic semiconductors [].

3-Chloro-4-fluorobenzonitrile is an aromatic compound characterized by the presence of a chloro group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its molecular formula is C₇H₃ClFN, and it has a molecular weight of 155.56 g/mol. The compound appears as a light yellow crystalline solid with a melting point ranging from 68 to 71 °C and is soluble in methanol . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds .

There is currently no scientific research readily available detailing the mechanism of action of 3-chloro-4-fluorobenzonitrile in biological systems or its interaction with other compounds.

As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzonitrile with appropriate safety precautions in a laboratory setting. Specific hazard information is not widely available, but due to the presence of chlorine and fluorine, it is likely to be irritating and potentially harmful if inhaled, ingested, or absorbed through the skin. Always handle unknown chemicals following general laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood [].

, notably nucleophilic aromatic substitution reactions. For instance, it can react with potassium fluoride in 1,3-dimethylimidazolidine-2-one to yield fluorinated products . Additionally, it can be involved in the synthesis of derivatives like ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate and 3-chloro-4-(indolin-5-yloxy)benzonitrile through various coupling reactions .

Several methods have been developed for synthesizing 3-chloro-4-fluorobenzonitrile:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of chlorinated aromatic compounds with fluoride sources under specific conditions.
  • Fluorination Techniques: Advanced techniques such as using anhydrous tetrabutylammonium fluoride have been employed to facilitate selective fluorination reactions .
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving benzonitrile derivatives and other halogenated compounds.

3-Chloro-4-fluorobenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry. Its derivatives are often explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties . Additionally, it serves as a building block for complex chemical entities used in drug development.

Studies have indicated that 3-chloro-4-fluorobenzonitrile interacts with specific cytochrome P450 enzymes, particularly CYP1A2. This interaction may influence the metabolism of other drugs and could have implications for drug-drug interactions in clinical settings . Further research into its pharmacokinetics and dynamics is required to assess its safety and efficacy fully.

Several compounds share structural similarities with 3-chloro-4-fluorobenzonitrile, offering insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
3-Chloro-2-fluorobenzonitrile117482-84-51.00
3,5-Dichloro-4-fluorobenzonitrile103879-31-80.92
4-Chloro-3,5-difluorobenzonitrile144797-57-90.92
5-Chloro-2,4-difluorobenzonitrile146780-26-90.90
2-Chloro-5-fluorobenzonitrileNot availableNot available

These compounds differ primarily in their halogen substitutions and the position of the nitrile group on the benzene ring. The unique combination of chlorine and fluorine at specific positions on the benzene ring contributes to the distinct chemical properties and reactivity of 3-chloro-4-fluorobenzonitrile compared to its analogs .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (11.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

117482-84-5

Wikipedia

3-Chloro-4-fluorobenzonitrile

Dates

Modify: 2023-08-15

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